molecular formula C10H12FNO B2689735 N-(4-Fluorobenzyl)oxetan-3-amine CAS No. 1342642-90-3

N-(4-Fluorobenzyl)oxetan-3-amine

Cat. No.: B2689735
CAS No.: 1342642-90-3
M. Wt: 181.21
InChI Key: KFDVWDVIAVCYNZ-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)oxetan-3-amine is a small-molecule amine featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted with a 4-fluorobenzyl group. This compound belongs to a class of molecules valued in medicinal chemistry for their ability to modulate physicochemical properties such as solubility, metabolic stability, and bioavailability.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDVWDVIAVCYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-Fluorobenzyl)oxetan-3-amine and its analogs:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Substituent Position Key Applications/Findings
This compound Oxetane + 4-fluorobenzyl C₁₀H₁₃FN₂O 196.22 (calculated) Para-fluorine Hypothesized use in CNS or antiviral agents
N-(4-(Trifluoromethyl)benzyl)oxetan-3-amine Oxetane + 4-CF₃-benzyl C₁₁H₁₂F₃NO 231.22 Para-CF₃ Sold for medicinal chemistry (EOS Med Chem)
N-(2-Fluorobenzyl)oxetan-3-amine Oxetane + 2-fluorobenzyl C₁₀H₁₃FN₂O 196.22 Ortho-fluorine Research reagent (95% purity, Combi-Blocks)
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride Piperidine + 4-fluorobenzyl C₁₂H₁₈Cl₂F₂N₂ 299.19 Para-fluorine Preclinical studies (Combi-Blocks)
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride Oxetane + 4-fluorophenyl (direct attachment) C₉H₁₁ClFNO 203.65 Para-fluorine Biochemical reagent (ChemBK)

Structural and Functional Analysis

Fluorine Substitution Patterns
  • Ortho-Fluorine (N-(2-Fluorobenzyl)oxetan-3-amine) : Introduces steric effects that may reduce binding flexibility but improve selectivity for certain targets.
  • Trifluoromethyl (N-(4-(Trifluoromethyl)benzyl)oxetan-3-amine) : The CF₃ group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Ring System Variations
  • Oxetane vs. Piperidine : Oxetane rings are smaller and more rigid than piperidine, often improving metabolic stability by resisting oxidative degradation. Piperidine derivatives (e.g., QY-0997) may offer better solubility as dihydrochloride salts but could be prone to faster hepatic clearance.
Direct Phenyl Attachment

Commercial Availability and Purity

  • Combi-Blocks supplies N-(2-Fluorobenzyl)oxetan-3-amine at 95% purity, indicating its accessibility for exploratory research.
  • EOS Med Chem offers the trifluoromethyl variant, emphasizing demand for tailored fluorinated building blocks.

Biological Activity

N-(4-Fluorobenzyl)oxetan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features, including an oxetane ring and a fluorobenzyl substituent. These characteristics contribute to its potential biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Structural Characteristics

The molecular formula of this compound is C₉H₁₁FNO, with a molecular weight of 171.19 g/mol. The oxetane ring is a four-membered cyclic ether that often enhances the compound's reactivity and biological properties due to its strained structure. The presence of the fluorine atom increases lipophilicity and metabolic stability, which are crucial for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The fluorobenzyl group enhances binding affinity to biological targets, such as enzymes and receptors. This is particularly relevant in the context of drug design, where improved binding can lead to increased efficacy.
  • Reactivity : The oxetane ring allows for various chemical modifications that can lead to the synthesis of derivatives with enhanced biological activity.
  • Nucleophilic Properties : The amine group can participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways.
  • Antimicrobial Activity : Compounds with oxetane structures have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Similar compounds have been linked to reduced inflammation in preclinical models.

Case Studies

Several studies have investigated the biological effects of this compound and related compounds:

  • A study demonstrated that derivatives of oxetane compounds could effectively inhibit the growth of cancer cell lines (e.g., HeLa and CEM cells), suggesting a potential role in cancer therapy .
  • Another research effort focused on the synthesis and evaluation of oxetane-containing compounds for their ability to cross the blood-brain barrier, indicating potential applications in treating neurological disorders .

Data Table: Biological Activity Overview

Activity Description Reference
AnticancerInhibition of cell proliferation in HeLa and CEM cells
AntimicrobialDisruption of bacterial membranes leading to cell death
Anti-inflammatoryReduction of inflammatory markers in vitro
Blood-brain barrier penetrationAbility to cross into brain tissue, enhancing therapeutic potential for CNS diseases

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that require precise control over reaction conditions to achieve high yields and purity. Potential derivatives can be synthesized by modifying the oxetane ring or substituting different groups on the benzyl moiety.

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